An In-depth Technical Guide to 2-Deoxy-L-fucose: Structure, Stereochemistry, and Applications
An In-depth Technical Guide to 2-Deoxy-L-fucose: Structure, Stereochemistry, and Applications
This guide provides a comprehensive overview of 2-Deoxy-L-fucose, a deoxy sugar of significant interest in glycobiology and drug development. We will delve into its unique structural and stereochemical features, methods for its synthesis and characterization, and its burgeoning role in therapeutic research. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecule.
Introduction: The Significance of Deoxy Sugars in Biological Systems
Deoxy sugars are carbohydrates that have had a hydroxyl group replaced by a hydrogen atom. This seemingly minor modification can have profound effects on the sugar's chemical properties and its biological function. One of the most well-known deoxy sugars is 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The absence of the 2'-hydroxyl group in DNA, as opposed to its presence in RNA's D-ribose, is crucial for DNA's stability and its role as the primary carrier of genetic information.
L-fucose (6-deoxy-L-galactose) is another biologically critical deoxy sugar. It is a terminal monosaccharide found on N- and O-linked glycans of glycoproteins and glycolipids. Fucosylation, the enzymatic addition of L-fucose to glycans, plays a vital role in a myriad of cellular processes, including cell adhesion, signaling, and immune responses.[1] Given the importance of L-fucose, its analogue, 2-Deoxy-L-fucose, has emerged as a valuable tool for studying and manipulating fucose-dependent biological pathways.
The Molecular Architecture of 2-Deoxy-L-fucose
Chemical Structure and Stereochemistry
2-Deoxy-L-fucose, also known as L-Oliose or 2,6-dideoxy-L-lyxo-hexose, is a dideoxy sugar with the chemical formula C6H12O4.[2][3] Its structure is derived from L-fucose by the removal of the hydroxyl group at the C-2 position. This deoxygenation at C-2 is the key feature that distinguishes it from its parent monosaccharide and imparts its unique chemical and biological properties.
The stereochemistry of 2-Deoxy-L-fucose is defined by its relationship to L-galactose. L-fucose is the 6-deoxy analogue of L-galactose. Therefore, 2-Deoxy-L-fucose is 2,6-dideoxy-L-galactose. The "L" configuration indicates that the stereocenter furthest from the anomeric carbon (C-5) has the same configuration as L-glyceraldehyde. The lyxo-hexose designation specifies the stereochemistry at C-2, C-3, C-4, and C-5.
Caption: A simplified workflow for the synthesis of a key intermediate, diacetyl-L-fucal, from L-fucose. [1] From the glycal intermediate, various methods can be employed to achieve the desired 2-deoxy structure. These often involve electrophilic additions to the double bond. [4]
Analytical Techniques for Characterization
The structure and purity of synthesized 2-Deoxy-L-fucose are confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure and stereochemistry. The absence of a proton signal corresponding to the C-2 hydroxyl group and the characteristic chemical shifts and coupling constants of the protons on the pyranose ring provide definitive evidence of the 2-deoxy structure. [5][6]* Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition.
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Optical Rotation: The specific rotation of a chiral molecule like 2-Deoxy-L-fucose is a key physical constant that helps to confirm its enantiomeric purity.
Biological Significance and Applications in Drug Development
The absence of the C-2 hydroxyl group in 2-Deoxy-L-fucose makes it a fascinating molecule for probing and modulating biological systems that rely on fucose recognition and metabolism.
Inhibition of Fucosylation
One of the most significant applications of 2-Deoxy-L-fucose and its derivatives, particularly the fluorinated analogue 2-deoxy-2-fluoro-L-fucose, is as metabolic inhibitors of fucosylation. [1][7]These analogues can be taken up by cells and enter the fucose salvage pathway, where they are converted into GDP-2-deoxy-L-fucose. This analogue then acts as an inhibitor of fucosyltransferases, the enzymes responsible for attaching fucose to glycans. [1]
Caption: Mechanism of fucosylation inhibition by 2-Deoxy-L-fucose.
Therapeutic Potential
The ability to inhibit fucosylation has significant therapeutic implications, as aberrant fucosylation is a hallmark of several diseases, including cancer. [7][]Increased fucosylation on the surface of cancer cells is associated with tumor growth, metastasis, and immune evasion. []By inhibiting this process, 2-Deoxy-L-fucose and its derivatives have shown potential as anti-cancer agents. [3] Furthermore, in the realm of biopharmaceuticals, controlling the fucosylation of therapeutic antibodies is of paramount importance. The absence of core fucose on the N-glycans of the Fc region of immunoglobulin G (IgG) antibodies significantly enhances their antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for killing cancer cells. [][9]2-Deoxy-L-fucose analogues can be used in cell culture to produce defucosylated antibodies with enhanced therapeutic efficacy. [][9] Derivatives like 2-deoxy-2-fluoro-L-fucose have also demonstrated potential as anti-inflammatory agents and have been investigated for the treatment of conditions like sickle cell disease and arthritis. [1]
Experimental Protocol: A General Method for the Synthesis of a 2-Deoxyglycoside Precursor
The following protocol outlines a general procedure for the synthesis of a glycal, a key intermediate in the synthesis of 2-deoxy-sugars, based on established methodologies. [1] Objective: To synthesize 3,4-di-O-acetyl-L-fucal from L-fucose.
Materials:
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L-fucose
-
Acetic anhydride
-
Pyridine
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Hydrogen bromide in acetic acid (33 wt%)
-
Zinc dust
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Sodium acetate
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Acetic acid
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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Peracetylation of L-fucose: a. Dissolve L-fucose in pyridine and cool the solution to 0 °C in an ice bath. b. Slowly add acetic anhydride to the solution with stirring. c. Allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction by adding ice water and extract the product with DCM. e. Wash the organic layer with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the peracetylated L-fucose.
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Formation of the Glycosyl Bromide: a. Dissolve the peracetylated L-fucose in a minimal amount of DCM. b. Add a solution of hydrogen bromide in acetic acid and stir at room temperature for 2 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, dilute the reaction mixture with DCM and wash with ice-cold water and saturated sodium bicarbonate solution. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude glycosyl bromide.
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Reductive Elimination to the Glycal: a. Dissolve the crude glycosyl bromide in a mixture of acetic acid and water. b. Add activated zinc dust and sodium acetate to the solution. c. Stir the mixture vigorously at room temperature for 4 hours. d. Filter the reaction mixture through a pad of Celite and wash the filter cake with DCM. e. Combine the filtrates and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by silica gel column chromatography to obtain 3,4-di-O-acetyl-L-fucal.
Validation: The structure and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
2-Deoxy-L-fucose stands as a testament to the profound impact of subtle structural changes on the biological activity of carbohydrates. Its unique stereochemistry, characterized by the absence of a hydroxyl group at the C-2 position, makes it an invaluable tool for glycobiologists and medicinal chemists. As a metabolic inhibitor of fucosylation, it offers a powerful means to investigate the roles of fucosylated glycans in health and disease. The therapeutic potential of 2-Deoxy-L-fucose and its derivatives in oncology and immunology is an active and promising area of research, with ongoing efforts to develop novel drugs and improve existing biotherapeutics. A thorough understanding of its structure, synthesis, and biological function is therefore essential for any scientist working at the interface of chemistry and biology.
References
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